
N-(3-chloro-2-methylphenyl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CCDC1067926 and is known to exhibit a range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- N-(3-chloro-2-methylphenyl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide and similar compounds have been a focus of research for their potential in various chemical syntheses and biological applications. Studies have explored convenient methods for accessing variously substituted compounds with cyclopropane and oxazole moieties. These methods include Michael additions and subsequent ring closure, leading to the synthesis of spiro[cyclopropane-1,4′-oxazoline]s and benzoxazole derivatives through coupling reactions and Mitsunobu conditions. These synthetic pathways offer a range of compounds with potential pharmaceutical applications due to their structural diversity (Dalai, Es-Sayed, Nötzel, & Meijere, 2008).
Potential Antimicrobial Agents
- Another area of research has been the synthesis of compounds with antimicrobial properties. For instance, derivatives combining quinazolinone and 4-thiazolidinone frameworks have shown promising in vitro antibacterial and antifungal activities against a range of pathogens. These compounds' structures have been elucidated using various spectroscopic techniques, indicating the potential of N-(3-chloro-2-methylphenyl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide related structures as templates for developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Antitumor Activity and Crystal Structure
- The compound's derivatives have also been synthesized for their antiproliferative activity against cancer cell lines. For example, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide showed significant inhibitory activity, with its crystal structure being determined to further understand its interaction with biological targets. This research underscores the potential therapeutic applications of compounds with a cyclopropanecarboxamide moiety in oncology (Lu, Zhao, Sun, Ji, Huang, & Ge, 2021).
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(cyclopropanecarbonylamino)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c1-8-10(16)3-2-4-11(8)17-14(21)12-7-22-15(18-12)19-13(20)9-5-6-9/h2-4,7,9H,5-6H2,1H3,(H,17,21)(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPDBIMEAJSFRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=COC(=N2)NC(=O)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

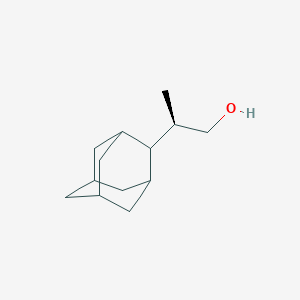
![3,5-dimethoxy-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2392971.png)
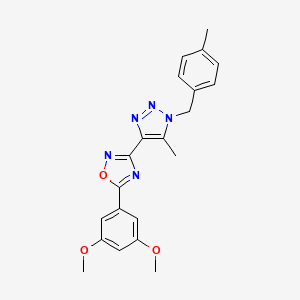
![2-Chloro-1-(3,4-dihydro-1H-pyrazino[1,2-a]indol-2-yl)ethanone](/img/structure/B2392974.png)
![N-[(1R)-1-(3-Methyltriazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2392976.png)
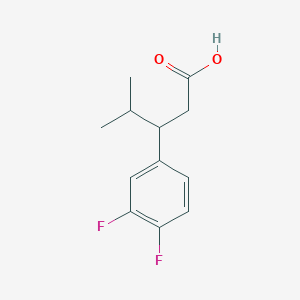
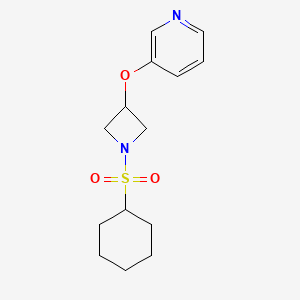
![4-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2392981.png)
![(2E)-3-(furan-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2392982.png)
![N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2392986.png)
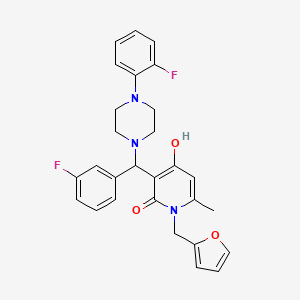

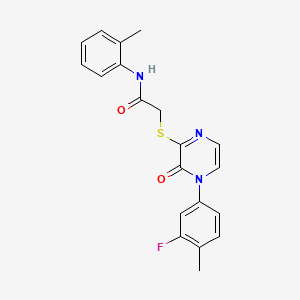
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2392990.png)